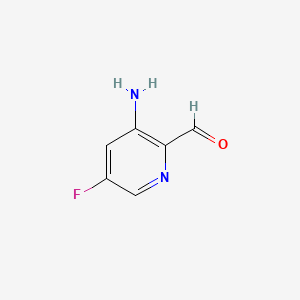

3-Amino-5-fluoropicolinaldehyde

説明

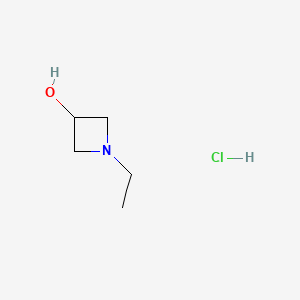

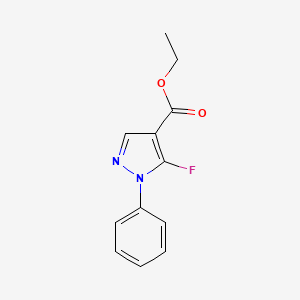

3-Amino-5-fluoropicolinaldehyde, also known as 3-APA and 5-fluoropicolinaldehyde, is a fluorinated aldehyde that is used in various scientific research applications. It is a colorless, volatile, flammable liquid that is soluble in water and other organic solvents. 3-APA has been widely used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and other materials. In addition, 3-APA has also been used in the synthesis of various biomolecules, including proteins and peptides.

科学的研究の応用

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines, showcasing the potential of 3-amino-5-fluoropicolinaldehyde derivatives in agricultural applications. This method allows the synthesis of picolinic acids with alkyl or aryl substituents at the 6-position, which were previously inaccessible, highlighting its utility in creating herbicides with novel properties (Johnson et al., 2015).

Fluorogenic Reagents for Chromatographic Analysis

Derivatives of 3-amino-5-fluoropicolinaldehyde have been synthesized and characterized for use as precolumn fluorogenic reagents for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. This application demonstrates the compound's role in enhancing the sensitivity of chromatographic measurements, allowing for the low femtogram range detection of amino acids, which is crucial in biochemical analysis (Beale et al., 1989).

Study of Peptidases

3-Amino-5-fluoropicolinaldehyde derivatives have been used to tag cellular proteinases in a novel method, where the liberated aromatic amine is trapped as a fluorescent insoluble Schiff-base product with 5-nitrosalicylaldehyde. This method facilitates the measurement of enzyme activity in single cells or cell suspensions by either static or flow microfluorometry, utilizing fluorogenic substrates. This application is particularly valuable in clinical chemistry for differentiating mixed populations of leukocytes, demonstrating the compound's utility in biomedical research (Dolbeare & Smith, 1977).

特性

IUPAC Name |

3-amino-5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNWXWPHVFGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-fluoropicolinaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)

![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)